2-methyl-6-[(oxetan-2-yl)methoxy]pyridine
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Overview
Description
2-methyl-6-[(oxetan-2-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and an oxetane ring at the 6-position via a methoxy linkage
Mechanism of Action
Target of Action
The primary target of 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is part of the Polycomb Repressive Complex 2 (PRC2), which is responsible for methylation of histone H3 at lysine 27 (H3K27), leading to transcriptional repression of the associated genes .
Mode of Action
This compound interacts with EZH2, inhibiting its enzymatic activity . The compound binds to the EZH2 enzyme, making additional favorable contacts and maintaining favorable overall lipophilicity values . This interaction results in the inhibition of the methylation of H3K27, thereby preventing the transcriptional repression of the associated genes .
Biochemical Pathways
The inhibition of EZH2 by this compound affects the histone methylation pathway . Specifically, it prevents the methylation of H3K27, which is a key step in the repression of gene transcription. This can lead to the activation of previously repressed genes, affecting various downstream cellular processes .
Pharmacokinetics
The pharmacokinetic properties of this compound have been optimized for oral bioavailability . The compound exhibits good metabolic stability and thermodynamic solubility . The calculated log D (clogD) values indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The inhibition of EZH2 by this compound leads to changes in gene expression patterns . By preventing the methylation of H3K27, the compound can activate genes that were previously repressed. This can have various molecular and cellular effects, depending on the specific genes that are affected .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules can potentially interact with the compound, influencing its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions.
Attachment to Pyridine: The oxetane ring is then attached to the pyridine ring via a methoxy linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-[(oxetan-2-yl)methoxy]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogenated pyridine derivatives, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Pyridine N-oxide derivatives
Reduction: Piperidine derivatives
Substitution: Functionalized pyridine derivatives
Scientific Research Applications
2-methyl-6-[(oxetan-2-yl)methoxy]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: Its unique structural properties make it a candidate for use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in studies investigating its interactions with biological macromolecules such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine: Similar structure but with a pyrazine ring instead of pyridine.
2-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
Uniqueness
2-methyl-6-[(oxetan-2-yl)methoxy]pyridine is unique due to its combination of the pyridine ring and oxetane ring, which imparts distinct physicochemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-6-(oxetan-2-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-3-2-4-10(11-8)13-7-9-5-6-12-9/h2-4,9H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKDNPVEUJOPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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